REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[CH2:9][CH2:8][CH2:7]2.[CH3:17][C:18](=[O:19])[O-:20].[CH3:21][CH2:22][OH:23].[ClH:13].[K+:16].[NH2:14][OH:15]>>[C:1]([CH3:2])([c:4]1[cH:5][c:6]2[c:10]([cH:11][cH:12]1)[CH2:9][CH2:8][CH2:7]2)=[N:14][OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1)CCC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Type
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product
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Smiles
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CC(=NO)c1ccc2c(c1)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |